molecular formula C10H10N2O3 B11898465 Methyl4-methoxy-1H-indazole-5-carboxylate

Methyl4-methoxy-1H-indazole-5-carboxylate

Cat. No.: B11898465
M. Wt: 206.20 g/mol
InChI Key: CMCMGOTXXGBOLU-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-1H-indazole-5-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-1H-indazole-5-carboxylate typically involves the esterification of indazole-5-carboxylic acid. One common method includes the reaction of indazole-5-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester product .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indazole ring, leading to a wide range of derivatives.

Scientific Research Applications

Biological Activities

Research indicates that methyl 4-methoxy-1H-indazole-5-carboxylate exhibits several promising biological activities:

  • Antimicrobial Properties : Studies have shown that indazole derivatives, including this compound, possess antimicrobial effects against various pathogens, suggesting potential applications in treating infections.
  • Anticancer Activity : The compound has demonstrated anticancer properties in vitro, particularly against specific cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for cancer therapy .
  • Anti-inflammatory Effects : There is evidence to suggest that methyl 4-methoxy-1H-indazole-5-carboxylate can modulate inflammatory pathways, which may be beneficial in treating inflammatory diseases.

Case Studies

Several studies have highlighted the potential applications of methyl 4-methoxy-1H-indazole-5-carboxylate:

  • Cancer Research : A study investigated the compound's effects on human cancer cell lines, demonstrating significant inhibition of growth and induction of apoptosis through targeted pathways .
  • Infection Models : In vitro testing against bacterial strains revealed that methyl 4-methoxy-1H-indazole-5-carboxylate exhibited notable antimicrobial activity, suggesting its utility as a lead compound for developing new antibiotics.
  • Inflammation Studies : Research exploring anti-inflammatory effects indicated that this compound could reduce markers of inflammation in cellular models, supporting its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-1H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Methyl indole-5-carboxylate: Similar in structure but lacks the methoxy group at the 4-position.

    Ethyl 4-methoxy-1H-indazole-5-carboxylate: Similar but with an ethyl ester instead of a methyl ester.

    4-Methoxy-1H-indazole-5-carboxylic acid: The carboxylic acid form of the compound.

Uniqueness

Methyl 4-methoxy-1H-indazole-5-carboxylate is unique due to the presence of both the methoxy group and the ester functionality, which can influence its reactivity and biological activity. These structural features make it a valuable compound for various synthetic and research applications .

Biological Activity

Methyl 4-methoxy-1H-indazole-5-carboxylate is a compound of increasing interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

Methyl 4-methoxy-1H-indazole-5-carboxylate features a unique indazole core, characterized by a fused benzene and pyrazole ring structure. The presence of a methoxy group at the 4-position and a carboxylate ester at the 5-position enhances its biological activity compared to other indazole derivatives. Its molecular formula is C10H10N2O3C_{10}H_{10}N_2O_3, with a molecular weight of approximately 210.20 g/mol.

Research indicates that methyl 4-methoxy-1H-indazole-5-carboxylate interacts with various enzymes and proteins, influencing their activity. It has been shown to modulate enzyme functions involved in metabolic pathways, potentially altering their catalytic activities .

Cellular Effects

The compound exhibits significant effects on cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated its role in promoting apoptosis in cancer cells by upregulating pro-apoptotic proteins such as cleaved caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Methyl 4-methoxy-1H-indazole-5-carboxylate exerts its biological effects through specific binding interactions with biomolecules. This binding can either inhibit or activate enzymes, leading to significant changes in cellular processes. Notably, it has been identified as an inhibitor of various kinases involved in cancer progression .

Anticancer Activity

The compound has shown promising anticancer properties across various studies:

  • In vitro Studies : Methyl 4-methoxy-1H-indazole-5-carboxylate demonstrated potent antiproliferative activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. For example, it effectively inhibited the growth of breast cancer cell line 4T1 and induced apoptosis through mitochondrial pathways .
Cell LineIC50 (µM)Mechanism
4T10.23 - 1.15Induces apoptosis via ROS increase
HCT1160.64Inhibits proliferation

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens, suggesting potential applications in treating infectious diseases .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, methyl 4-methoxy-1H-indazole-5-carboxylate has been reported to possess anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease treatment .

Case Studies

Several case studies highlight the compound's effectiveness:

  • Breast Cancer Model : In vivo studies using the 4T1 tumor model showed that treatment with methyl 4-methoxy-1H-indazole-5-carboxylate significantly suppressed tumor growth without notable side effects .
  • Kinase Inhibition : A study identified methyl 4-methoxy-1H-indazole-5-carboxylate as a potent inhibitor of kinases such as CHK1 and CHK2, which are critical in cancer cell cycle regulation.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 4-methoxy-1H-indazole-5-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-14-9-6(10(13)15-2)3-4-8-7(9)5-11-12-8/h3-5H,1-2H3,(H,11,12)

InChI Key

CMCMGOTXXGBOLU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C=NN2)C(=O)OC

Origin of Product

United States

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